![molecular formula C14H11Cl2NO2 B5556110 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

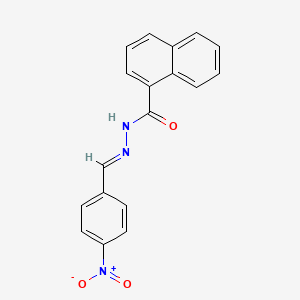

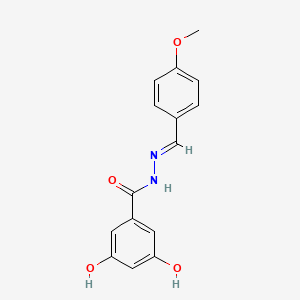

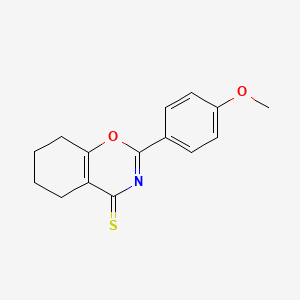

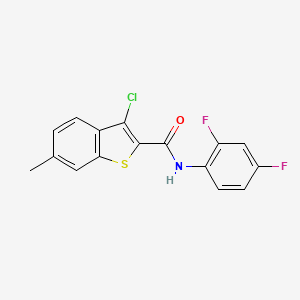

The synthesis of benzaldehyde oximes typically involves the reaction of benzaldehydes with hydroxylamine. In the context of substituted benzaldehydes, the synthesis could involve initial functionalization of the benzaldehyde ring followed by the oximation reaction. For example, studies on similar compounds have explored various synthetic routes, including reactions under photoinduced electron-transfer conditions to yield aldehydes and nitriles, suggesting potential pathways for synthesizing complex oximes (de Lijser et al., 2006).

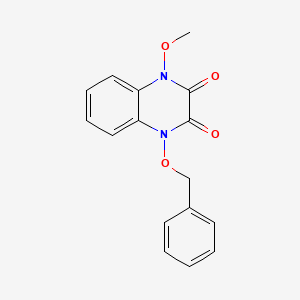

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including substitutions on the benzaldehyde ring, has been characterized using techniques like X-ray diffraction and spectroscopic methods. These studies offer insights into the conformational preferences, bonding interactions, and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Jalaja et al., 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including transformations under photoinduced conditions and in the presence of catalysts. These reactions can lead to a diverse array of products, highlighting the reactivity and functional versatility of benzaldehyde oximes. The presence of electron-withdrawing or donating groups on the benzaldehyde ring influences these reactions, indicating the importance of substituent effects in determining the chemical behavior of these compounds (Khatri & Samant, 2015).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For instance, the presence of hydrogen bonding can affect the compound's solubility and melting point, as observed in studies involving structural analysis through crystallography and spectroscopy (Dey et al., 2017).

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to their utility in synthetic chemistry. Research into the oxidation reactions and catalytic activities associated with benzaldehyde oximes provides valuable information on their chemical properties and potential applications (Zhou, Yuan, & Ji, 2010).

Applications De Recherche Scientifique

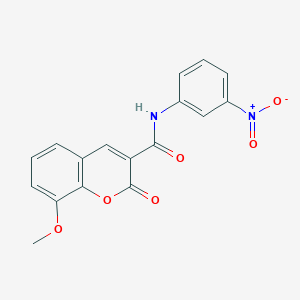

Catalytic Applications

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes

A study demonstrates the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, highlighting the potential of similar compounds in facilitating specific chemical transformations. This process signifies the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which could be applicable to derivatives like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" for selective hydroxylation reactions (Chen, Sorensen, et al., 2017).

Synthesis and Antimicrobial Activities

Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors

Research involving the synthesis of oxime derivatives, including those derived from benzaldehydes, showed potential as inhibitors of FabH, an enzyme critical in bacterial fatty acid synthesis. This suggests that compounds like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" could have applications in developing new antimicrobial agents (Luo et al., 2012).

Photocatalysis for Organic Transformations

Selective Benzyl Alcohol Oxidation on BiOCl

A novel photocatalytic method for selective oxidation of benzyl alcohol to benzaldehyde under mild conditions was reported. The study's findings on photocatalysis might be relevant for the oxidative conversion of related compounds, potentially including "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" derivatives, to valuable intermediates or end products (Li et al., 2017).

Oxidation to Carbonyl Compounds

Aerobic Oxidation Catalyzed by Metalloporphyrins

The efficient oxidation of oximes to carbonyl compounds using molecular oxygen in the presence of benzaldehyde as an oxygen acceptor was demonstrated. This method, involving metalloporphyrins, showcases a sustainable approach to transforming oximes into aldehydes or ketones, potentially applicable to "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" (Zhou, Yuan, Ji, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-13-2-1-3-14(16)12(13)9-19-11-6-4-10(5-7-11)8-17-18/h1-8,18H,9H2/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVPUHWMITUTQ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-hydroxymethanimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)